molecular formula C7H13Cl2N3O B11883146 2-Methyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole dihydrochloride CAS No. 1255099-29-6

2-Methyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole dihydrochloride

Cat. No.: B11883146
CAS No.: 1255099-29-6
M. Wt: 226.10 g/mol
InChI Key: QCEBYINEXLGLAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole dihydrochloride (CAS 1255099-29-6) is a high-purity chemical reagent of significant interest in medicinal chemistry and oncology research. The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, known for its wide spectrum of biological activities . This compound serves as a key intermediate for the development of novel therapeutic agents, particularly in the field of anticancer research . Compounds featuring the 1,3,4-oxadiazole nucleus have demonstrated potent antiproliferative effects through multiple mechanisms, including the inhibition of critical cancer-related enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . Furthermore, structural analogs featuring a pyrrolidinyl-oxadiazole core, as covered by patent US7105538B2, are investigated for their potential use in the central nervous system, indicating the versatility of this chemotype in life science research . The dihydrochloride salt form enhances the compound's stability and solubility for in vitro experimental applications. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures. Researchers are advised to handle this material with appropriate precautions.

Properties

CAS No.

1255099-29-6

Molecular Formula

C7H13Cl2N3O

Molecular Weight

226.10 g/mol

IUPAC Name

2-methyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole;dihydrochloride

InChI

InChI=1S/C7H11N3O.2ClH/c1-5-9-10-7(11-5)6-2-3-8-4-6;;/h6,8H,2-4H2,1H3;2*1H

InChI Key

QCEBYINEXLGLAM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2CCNC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclization of Diacylhydrazides

The 1,3,4-oxadiazole ring is commonly synthesized via cyclodehydration of diacylhydrazides. For 2-methyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole, this requires a precursor with methyl and pyrrolidin-3-yl acyl groups.

Procedure :

  • Methyl hydrazide synthesis : React methyl carboxylic acid (e.g., acetic acid) with hydrazine hydrate in ethanol under reflux to yield methyl hydrazide.

  • Pyrrolidin-3-yl acylation : Couple the methyl hydrazide with pyrrolidin-3-carboxylic acid using a coupling agent like EDCI/HOBt in dichloromethane.

  • Cyclization : Treat the diacylhydrazide with phosphorus oxychloride (POCl₃) at 80°C for 4–6 hours to form the oxadiazole ring.

Key Data :

ParameterValue
Yield (cyclization)65–75%
Reaction Time4–6 hours

Oxidative Desulfurization of Thiosemicarbazides

An alternative route involves thiosemicarbazide intermediates, which undergo oxidative cyclization to form 1,3,4-oxadiazoles.

Procedure :

  • Thiosemicarbazide formation : React methyl isothiocyanate with pyrrolidin-3-carbohydrazide in THF at 25°C.

  • Oxidative cyclization : Treat the thiosemicarbazide with o-iodoxybenzoic acid (IBX) in DMSO to induce desulfurization and ring closure.

Key Data :

ParameterValue
Yield (IBX method)70–80%
Purity>95% (HPLC)
ParameterValue
Coupling Yield60–70%
Reaction Time12 hours

Direct Cyclization with Protected Pyrrolidine Intermediates

To prevent side reactions, the pyrrolidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group during synthesis.

Procedure :

  • Boc protection : Treat pyrrolidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in THF.

  • Cyclization : Follow the diacylhydrazide method (Section 1.1) using Boc-protected pyrrolidin-3-carboxylic acid.

  • Deprotection : Remove the Boc group with HCl in dioxane.

Key Data :

ParameterValue
Deprotection Yield85–90%
HCl Concentration4M in dioxane

Salt Formation and Purification

Dihydrochloride Salt Preparation

The free base of 2-methyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole is converted to its dihydrochloride salt for enhanced stability.

Procedure :

  • Acidification : Dissolve the free base in anhydrous ethanol and add concentrated HCl (2 equivalents) dropwise at 0°C.

  • Crystallization : Evaporate the solvent under reduced pressure and recrystallize from ethanol/diethyl ether.

Key Data :

ParameterValue
Salt Yield90–95%
Melting Point210–212°C (dec.)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.85–1.92 (m, 1H, pyrrolidine), 2.40 (s, 3H, CH₃), 3.15–3.25 (m, 4H, pyrrolidine), 4.30–4.45 (m, 1H, pyrrolidine-CH), 8.20 (s, 1H, NH₂⁺).

  • MS (ESI) : m/z 182.1 [M + H]⁺ for the free base; 255.0 [M + 2HCl – H]⁻ for the salt.

Purity and Stability

  • HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN).

  • Storage : Stable for >12 months at 2–8°C in anhydrous form.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Diacylhydrazide7095Scalable, fewer steps
Thiosemicarbazide7598Mild oxidative conditions
Nucleophilic Sub.6590Compatible with sensitive groups

Challenges and Optimization Strategies

  • Regioselectivity : Use of electron-withdrawing groups (e.g., methyl) at position 2 directs cyclization to position 5.

  • Amine Protection : Boc groups prevent undesired protonation during cyclization.

  • Salt Hygroscopicity : Anhydrous HCl and ethanol minimize hydrolysis during salt formation .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The oxadiazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Synthesis of 2-Methyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole Dihydrochloride

The synthesis of this compound typically involves cyclization reactions of suitable precursors. Various methods have been reported for synthesizing oxadiazole derivatives, including:

  • Cyclization of Acylthiosemicarbazides : This method utilizes oxidants such as 1,3-dibromo-5,5-dimethylhydantoin to achieve high yields of oxadiazole derivatives .
  • One-Pot Synthesis : Using coupling reagents like propanephosphonic anhydride allows for efficient synthesis under mild conditions .

Biological Activities

The biological activities of this compound and its derivatives have been explored extensively. Key findings include:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazoles:

  • In Vitro Studies : Compounds related to 2-Methyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole have shown promising results against various cancer cell lines. For instance, derivatives exhibited significant inhibition rates against leukemia cells (CCRF-CEM and K-562) and breast cancer cells (MDA-MB-231) .

Antimicrobial Properties

Oxadiazole derivatives are also recognized for their antimicrobial activities:

  • Antibacterial Activity : Compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed MIC values indicating strong antibacterial properties against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research indicates that some oxadiazole derivatives possess anti-inflammatory properties:

  • Analgesic Activity : Compounds synthesized from the oxadiazole framework have been tested for analgesic effects comparable to standard medications like Indomethacin .

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug development:

PropertyDescription
Substituents Variations in substituents significantly affect potency and selectivity against cancer cell lines .
Molecular Modifications Modifying the pyrrolidine moiety can enhance anticancer and antibacterial activities .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Anticancer Drug Development

A series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The study found that specific modifications to the oxadiazole ring enhanced cytotoxicity against breast cancer cells by over 80% at certain concentrations .

Case Study 2: Antimicrobial Screening

In a comparative study of various oxadiazole derivatives against common pathogens, compounds derived from 2-Methyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole showed superior antibacterial activity compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents/Modifications Biological Activity/Application Toxicity/Regulatory Notes Reference
2-Methyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole dihydrochloride 1,3,4-Oxadiazole Methyl (C2), pyrrolidin-3-yl (C5), dihydrochloride salt Potential CNS/pharmacological use (inferred from pyrrolidine moiety) No toxicity data available
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) 1,3,4-Oxadiazole 4-Bromobenzylthio (C2), trifluoromethyl pyrazole (C5) Fungicidal (SDH inhibition, >50% activity at 50 μg/mL) Not reported
Oxadiazon 1,3,4-Oxadiazol-2(3H)-one 3-(2,4-Dichlorophenyl), 5-(tert-butyl) Herbicidal (broad-spectrum) Approved pesticide
trans-2-[(Dimethylamino)methyl-imino]-5-[2-(5-nitro-2-furyl)vinyl]-1,3,4-oxadiazole 1,3,4-Oxadiazole Nitrofuryl vinyl, dimethylamino-imino Carcinogenic (California Prop 65 listed) Reproductive toxin

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-methyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole dihydrochloride?

  • Methodological Answer : The synthesis typically involves cyclocondensation of a hydrazide precursor with a carbonyl compound. For example, refluxing 3-pyrrolidinecarboxylic acid hydrazide with acetyl chloride in ethanol under acidic conditions generates the oxadiazole core. Subsequent dihydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ether. Key steps include purification via recrystallization (ethanol/water) and characterization by melting point analysis .
  • Example Data :

StepReagents/ConditionsYield
CyclizationEthanol, HCl, reflux, 12 h65–70%
Salt formationHCl gas, ether, 0°C>90%

Q. How can purity and structural identity be validated for this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Reverse-phase C18 column, mobile phase (acetonitrile:water = 70:30), UV detection at 254 nm. Purity >98% is acceptable for biological assays .
  • NMR : 1H^1H and 13C^{13}C NMR to confirm the oxadiazole ring (δ 8.2–8.5 ppm for aromatic protons) and pyrrolidine substituents (δ 2.5–3.5 ppm for methylene groups) .
  • Elemental Analysis : Match calculated vs. observed values for C, H, N, Cl (e.g., C: 40.1%, H: 5.8%, N: 16.7%, Cl: 21.3%) .

Q. What storage conditions ensure stability of the dihydrochloride salt?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2) at −20°C. Avoid exposure to humidity (>30% RH accelerates degradation). Accelerated stability studies (40°C/75% RH for 6 months) show <5% decomposition when stored with desiccants like silica gel .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., known oxadiazole inhibitors).

Orthogonal Validation : Cross-validate enzyme inhibition (IC50_{50}) with cellular assays (EC50_{50}) to rule out off-target effects.

Structural Confirmation : Re-synthesize batches with disputed activity and verify purity via X-ray crystallography (e.g., CCDC deposition codes for oxadiazole derivatives) .

Q. What computational strategies optimize structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Focus on hydrogen bonding between the oxadiazole ring and catalytic lysine residues .
  • QSAR Modeling : Train models with descriptors like LogP, polar surface area, and pyrrolidine substituent steric parameters. Validate with leave-one-out cross-validation (R2^2 > 0.8) .
    • Example SAR Table :
SubstituentIC50_{50} (nM)LogP
3-Pyrrolidine12 ± 21.5
2-Pyrrolidine45 ± 51.8

Q. How can pharmacokinetic properties (e.g., solubility, bioavailability) be improved?

  • Methodological Answer :

  • Salt Optimization : Compare dihydrochloride with other salts (e.g., citrate, mesylate) for solubility enhancement. Dihydrochloride shows 2.5× higher aqueous solubility (45 mg/mL) vs. free base .
  • Prodrug Design : Introduce ester moieties (e.g., acetyloxymethyl) at the pyrrolidine nitrogen. Hydrolytic release in plasma improves bioavailability (Tmax_{max} = 2 h in rodent models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.